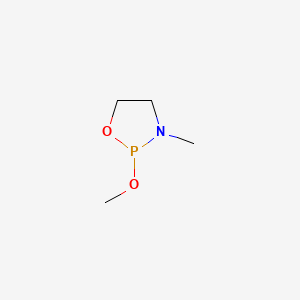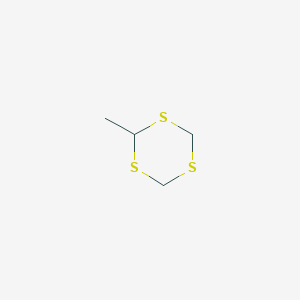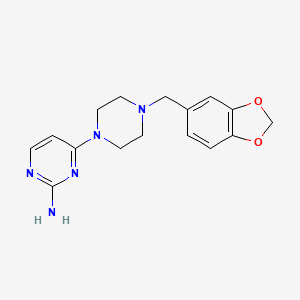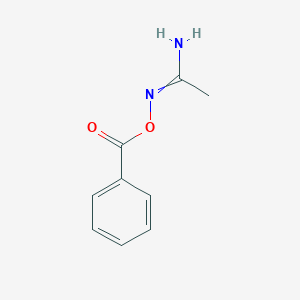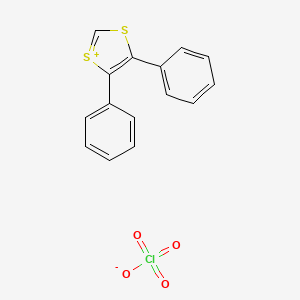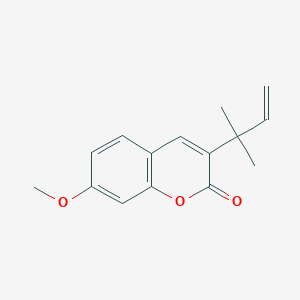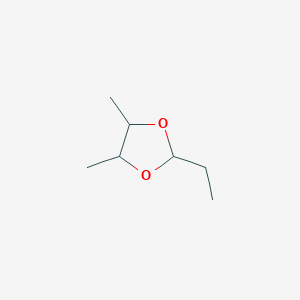
2-Ethyl-4,5-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,5-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
2-Ethyl-4,5-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. Industrial production methods often employ continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .
Chemical Reactions Analysis
2-Ethyl-4,5-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
2-Ethyl-4,5-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Ethyl-4,5-dimethyl-1,3-dioxolane exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions during synthetic transformations. The compound’s stability is attributed to the presence of two oxygen atoms in the ring, which provide resonance stabilization .
Comparison with Similar Compounds
2-Ethyl-4,5-dimethyl-1,3-dioxolane can be compared with other dioxolanes and dioxanes:
1,3-Dioxolane: Similar in structure but lacks the ethyl and methyl substituents, making it less sterically hindered.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxymethyl group, providing different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which enhance its stability and make it suitable for specialized applications.
Properties
CAS No. |
24382-63-6 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-4-7-8-5(2)6(3)9-7/h5-7H,4H2,1-3H3 |
InChI Key |
HGIAMTIGDFLIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OC(C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


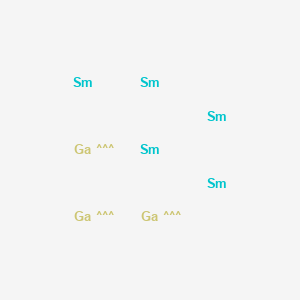
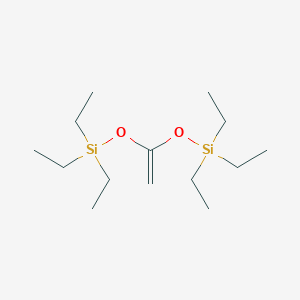
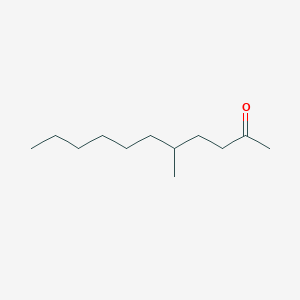
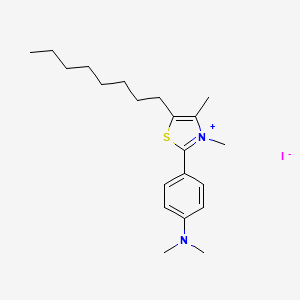
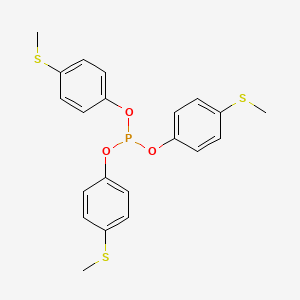
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
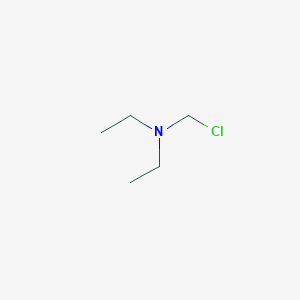
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
